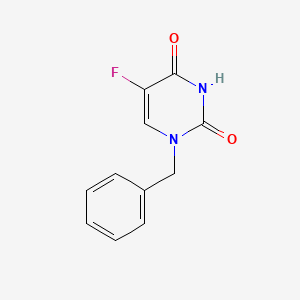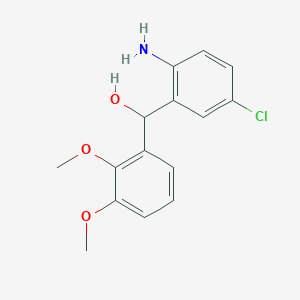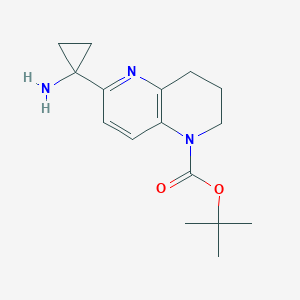
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, an aminocyclopropyl moiety, and a dihydronaphthyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the aminocyclopropyl intermediate, which is then coupled with the naphthyridine core. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthyridine oxides, while reduction could produce dihydronaphthyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate include other naphthyridine derivatives and compounds with aminocyclopropyl groups. Examples include:
- tert-Butyl 2-(1-aminocyclopropyl)acetate
- tert-Butyl ((1-aminocyclopropyl)methyl)carbamate
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C16H23N3O2 |
|---|---|
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
tert-butyl 6-(1-aminocyclopropyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-10-4-5-11-12(19)6-7-13(18-11)16(17)8-9-16/h6-7H,4-5,8-10,17H2,1-3H3 |
Clave InChI |
QYEADYFWKQABAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C3(CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
![[(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)
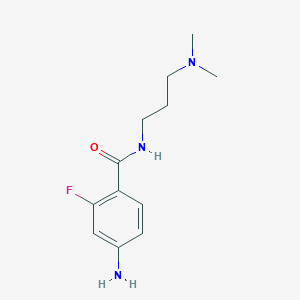
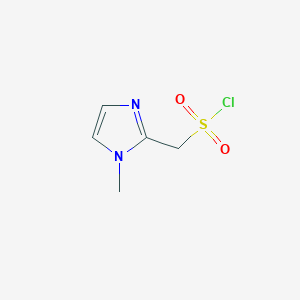
![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)
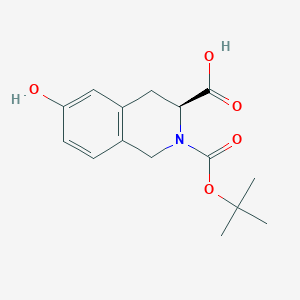
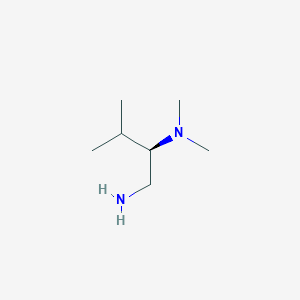

![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)
![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
![[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)
